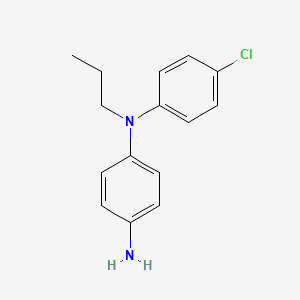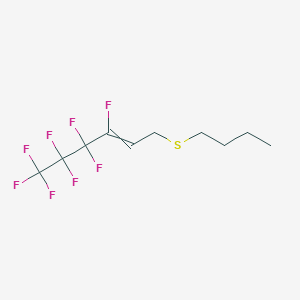
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene is an organosulfur compound characterized by the presence of a butylsulfanyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high electronegativity and reactivity due to the fluorine atoms, as well as the presence of a sulfur-containing functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene typically involves the introduction of the butylsulfanyl group to a fluorinated hexene backbone. One common method is the nucleophilic substitution reaction where a butylthiol reacts with a fluorinated hexene under basic conditions. The reaction can be represented as follows:
C4H9SH+C6F8H2→C4H9S−C6F8H+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or alter the double bond.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Partially or fully defluorinated alkanes.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with high metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Butylsulfanyl)butane: Lacks the fluorine atoms, resulting in different chemical properties.
1-(Butylsulfanyl)pentane: Similar structure but with a different carbon chain length.
tert-Butylsulfanylphthalonitriles: Contains a phthalonitrile core instead of a hexene backbone.
Uniqueness
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene is unique due to its high fluorine content, which imparts distinct chemical and physical properties, such as increased electronegativity and reactivity. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Propiedades
Número CAS |
90292-35-6 |
|---|---|
Fórmula molecular |
C10H12F8S |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
1-butylsulfanyl-3,4,4,5,5,6,6,6-octafluorohex-2-ene |
InChI |
InChI=1S/C10H12F8S/c1-2-3-5-19-6-4-7(11)8(12,13)9(14,15)10(16,17)18/h4H,2-3,5-6H2,1H3 |
Clave InChI |
HREALCQLDPHGIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)

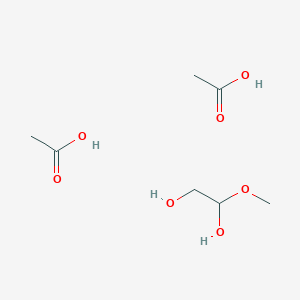
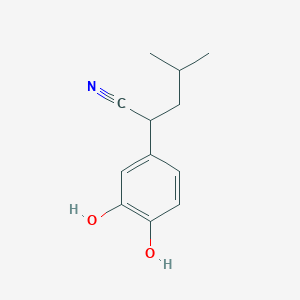

![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
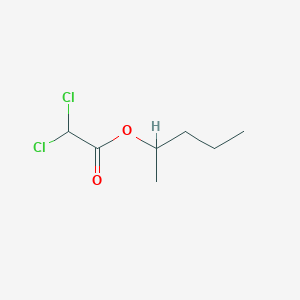

![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
